molecular formula C17H24N2O4S B3733172 ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate

ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B3733172
M. Wt: 352.5 g/mol
InChI Key: VMGFDBKFTIHETM-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate” is an ester with additional amide and amino functional groups. Esters are often found in fats and oils and have the general formula RCOOR’, where R and R’ represent any alkyl or aryl group . Amides have the general structure R-CO-NR’R’', and amines have the general structure R-NH2 .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, esters can undergo hydrolysis to form carboxylic acids and alcohols . Amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with organolithium reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, esters often have pleasant odors and are used in perfumes and flavorings .

properties

IUPAC Name

ethyl 4-carbamoyl-5-(3-cyclopentylpropanoylamino)-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-23-17(22)14-10(2)13(15(18)21)16(24-14)19-12(20)9-8-11-6-4-5-7-11/h11H,3-9H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGFDBKFTIHETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2CCCC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-carbamoyl-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate
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ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 3
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ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 4
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ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 5
ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 6
ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate

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